

CCT241161 broad-spectrum RAF inhibitor validation

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Compound Focus: CCT241161

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CCT241161 Profile & Experimental Data

CCT241161 is a pan-RAF inhibitor that also potently inhibits SRC-family kinases (SFKs). It was developed to overcome resistance to first-generation BRAF inhibitors and to treat both BRAF and NRAS mutant melanomas [1] [2].

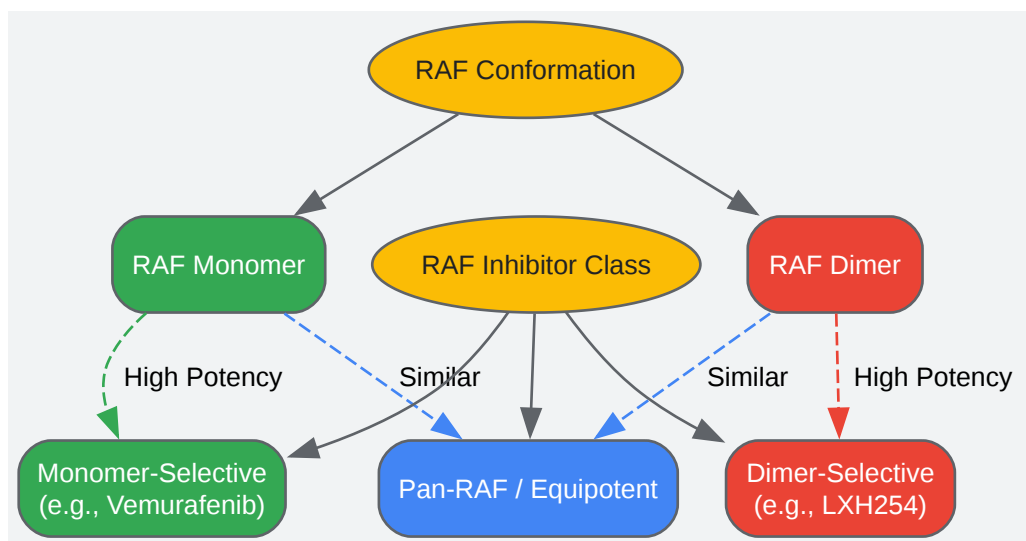
The table below summarizes the core biochemical and cellular data for **CCT241161**, highlighting its key feature of dual RAF and SFK inhibition.

Property	Data for CCT241161
Reported Year	2015 [2]
Primary Targets	BRAF, CRAF, SRC-family kinases (SRC, LCK) [2]
Biochemical IC ₅₀ (Cell-Free)	BRAF: 0.03 μM; BRAF(V600E): 0.015 μM; CRAF: 0.006 μM; SRC: 0.01 μM; LCK: 0.003 μM [2]
Cellular Activity (MEK/ERK Inhibition)	Inhibits pMEK and pERK in BRAF mutant WM266.4 cells [2]
Anti-Proliferation (GI ₅₀)	More potent than PLX4720 (vemurafenib analog) in BRAF mutant melanoma cells [2]

Property	Data for CCT241161
Key Resistance Mechanism Addressed	Reactivation of MAPK pathway via RTK/SFK signaling or mutant NRAS [2]
Paradoxical Activation	Does not induce paradoxical ERK activation in RAS mutant cells ("paradox-breaking") [1] [2]
In Vivo Efficacy	Active in patient-derived xenograft (PDX) models resistant to BRAF or BRAF/MEK inhibitor combinations [1] [2]
In Vivo Tolerability	Orally bioavailable (~55%). Well tolerated in mice at 10 mg/kg/day [2]

Comparative Inhibitor Classification

RAF inhibitors are biochemically classified based on their selectivity for different RAF conformations (monomeric vs. dimeric). The following diagram illustrates the mechanism of these inhibitor classes, showing where **CCT241161** fits conceptually as a pan-RAF inhibitor.



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This structural understanding explains the "paradox-breaking" nature of **CCT241161**. First-generation inhibitors like vemurafenib are **monomer-selective**; they potently inhibit monomeric BRAF(V600E) but poorly inhibit RAF dimers, which can lead to paradoxical pathway activation in normal cells and resistance

in tumor cells [3] [4]. In contrast, **CCT241161** belongs to a class of **pan-RAF inhibitors** designed to inhibit both monomeric and dimeric RAF with similar potency, thereby avoiding paradoxical activation [1] [2].

Detailed Experimental Protocols

The key validation experiments for **CCT241161** were conducted as follows:

- **Biochemical Kinase Profiling:** The half-maximal inhibitory concentration (IC₅₀) values for different kinases were determined using **cell-free kinase assays**. Inhibitory activity against a panel of 76 protein kinases was tested to establish selectivity [2].
- **Cellular Pathway Inhibition:** To assess the ability of the compound to inhibit the MAPK pathway in cells, researchers used **western blot analysis**. BRAF mutant melanoma cell lines were treated with the inhibitor, and lysates were probed with antibodies against phosphorylated MEK and ERK to measure pathway suppression [2].
- **Cell Proliferation Assays:** The anti-proliferative effects (GI₅₀) were measured using **cell viability assays** (such as MTT or CellTiter-Glo). BRAF mutant melanoma cells were treated with a dose range of the inhibitor, and cell viability was measured after a set period (e.g., 72 hours) [2].
- **In Vivo Efficacy Studies:** Activity against resistant tumors was evaluated in **patient-derived xenograft models**. Mice bearing tumors from patients who had relapsed on BRAF or BRAF/MEK inhibitors were treated with **CCT241161** orally, and tumor volume was monitored over time [2].

Key Differentiating Features of CCT241161

- **Dual-Targeting Strategy:** Unlike first-generation BRAF inhibitors, **CCT241161**'s concurrent inhibition of RAF and SFKs allows it to block two major routes of resistance—via mutant NRAS/CRAF and RTK/SFK signaling [2].
- **Paradox-Breaking Nature:** Its pan-RAF activity prevents the undesirable hyperactivation of the pathway in healthy cells, a serious side effect of older drugs [1] [5] [2].
- **Activity in Resistant Settings:** Its primary potential is as a second-line therapy, showing efficacy in pre-clinical models where standard-of-care BRAF and MEK inhibitor combinations had failed [2].

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